molecular formula C20H15ClO2S B3293057 4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde CAS No. 883718-60-3

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde

Cat. No. B3293057
CAS RN: 883718-60-3
M. Wt: 354.8 g/mol
InChI Key: WWQYHTNGNWRGHD-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde , also known by its chemical formula C~15~H~11~ClOS , is a compound with intriguing properties. It serves as an intermediate in the synthesis of other molecules, including those with immunosuppressive activity .

Scientific Research Applications

Synthesis and Properties of Related Compounds

  • The synthesis of novel compounds using 2-chlorobenzaldehyde, closely related to 4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde, has been extensively studied. For instance, the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane has led to the synthesis of complex heterocyclic compounds, which are significant in medicinal chemistry and material sciences (Krivokolysko et al., 2001).

Condensation Reactions and Molecular Structures

  • 2-Chlorobenzaldehyde has been used in various condensation reactions to create new molecular structures. Such reactions are crucial for developing new pharmaceuticals and materials with specific properties. For instance, the compound has been used in the synthesis of 3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates (Krivokolysko et al., 2001), and in the preparation of various isoxazole derivatives with potential antimicrobial activities (JagadeeshPrasad et al., 2015).

Applications in Organic Semiconductors

  • Derivatives of chlorobenzaldehyde have been explored for their potential use in organic semiconductors. For example, benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers have been synthesized and evaluated for their suitability as p-channel organic semiconductors (Kashiki et al., 2011). This highlights the importance of chlorobenzaldehyde derivatives in the development of new materials for electronic devices.

Crystal and Molecular Structure Studies

  • The molecular structure of chlorobenzaldehyde derivatives, like 2-chlorobenzaldehyde, has been a subject of extensive research, providing insights into the properties of these compounds. For example, gas-phase electron diffraction studies have been conducted to understand the molecular structure of 2-chlorobenzaldehyde (Schāfer et al., 1976) These studies are fundamental in the field of crystallography and help in designing molecules with desired properties for various applications.

properties

IUPAC Name

2-chloro-4-(3-phenylmethoxyphenyl)sulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO2S/c21-20-12-19(10-9-16(20)13-22)24-18-8-4-7-17(11-18)23-14-15-5-2-1-3-6-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYHTNGNWRGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde

Synthesis routes and methods

Procedure details

3-Benzyloxybenzenethiol (13) (75.0 g, 347 mmol) and 2-chloro-4-fluorobenzaldehyde (55.0 g, 347 mmol) were dissolved in dimethylformamide (DMF) (350 mL) while the solution was being stirred. The solution was then placed in a water bath at 30° C. and potassium carbonate (62.3 g, 451 mmol) and dimethylformamide (25 mL) were added. This mixture was stirred for 30 min at an internal temperature of 40 to 42° C. Tap water (125 mL) was then added and the mixture was cooled in ice water. To the cooled mixture, additional tap water (625 mL) was added dropwise for crystallization. The mixture was stirred for 30 min and the resulting crystals were collected by filtration and washed with 10% aqueous 2-propanol (188 mL). The moist crystals were dissolved in ethyl acetate (750 mL) and the solution was washed twice with tap water (375 mL×2). The organic layer was concentrated under reduced pressure and acetone (900 mL) was added to the resulting residue. Purified water (386 mL) was then added dropwise at an internal temperature of 23° C. The mixture was stirred for 30 min and the resulting crystals were collected by filtration and washed with 50% aqueous acetone (400 mL). The washed crystals were air-dried overnight. Subsequently, the product was dried by blowing an air stream at 45° C. for 1 hour. This gave 4-(3-benzyloxyphenylthio)-2-chlorobenzaldehyde (1) as a colorless prism crystals (115 g, 94%).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
62.3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Quantity
625 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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